molecular formula C19H8Cl3N B14224606 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-24-3

2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14224606
CAS No.: 823227-24-3
M. Wt: 356.6 g/mol
InChI Key: NLENJWLUUCJINQ-UHFFFAOYSA-N
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Description

2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a synthetic organic compound characterized by the presence of a trichlorophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the coupling of 2,4,6-trichlorophenylacetylene with a suitable benzonitrile derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenylacetylene
  • Benzonitrile derivatives
  • Hex-3-ene-1,5-diyn-1-yl compounds

Uniqueness

2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its combination of a trichlorophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

CAS No.

823227-24-3

Molecular Formula

C19H8Cl3N

Molecular Weight

356.6 g/mol

IUPAC Name

2-[6-(2,4,6-trichlorophenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H8Cl3N/c20-16-11-18(21)17(19(22)12-16)10-4-2-1-3-7-14-8-5-6-9-15(14)13-23/h1-2,5-6,8-9,11-12H

InChI Key

NLENJWLUUCJINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=C(C=C(C=C2Cl)Cl)Cl)C#N

Origin of Product

United States

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